molecular formula C4F9IO3S B1333358 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride CAS No. 66137-74-4

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

Cat. No. B1333358
CAS RN: 66137-74-4
M. Wt: 426 g/mol
InChI Key: XSLYISNQTJHKMP-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride, also known as ICCF, is a monofunctionalized sulfonyl fluoride derivative .


Synthesis Analysis

A new preparation method of a similar compound, 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride, has been developed utilizing the unique performance of the imidazole protective group .


Molecular Structure Analysis

The molecular formula of ICCF is C4F9IO3S . The InChI representation is InChI=1S/C4F9IO3S/c5-1(6,14)2(7,8)17-3(9,10)4(11,12)18(13,15)16 . The Canonical SMILES representation is C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)I)(F)F)(F)F .


Chemical Reactions Analysis

The electrodonating character of the imidazole protective group on the sulfonyl group enables the formation of the novel intermediate monomer, which can be easily converted to a similar compound by the reaction with HF .


Physical And Chemical Properties Analysis

The density of ICCF at 25°C is 2.174g/cm^3 . The molecular weight is 426.00 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • New Preparation Methods : Uematsu et al. (2006) developed a new preparation method for a related compound, 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride, using the imidazole protective group. This method highlights the potential for novel synthetic routes for related fluorine-containing compounds (Uematsu, Hoshi, & Ikeda, 2006).

  • Ionic Liquid Applications : Lin et al. (2009) synthesized a series of pyrrolidinium-based salts with new fluorine-containing anions, demonstrating the use of fluorinated compounds in ionic liquids, which can serve as recyclable solvents and efficient catalysts for specific chemical reactions (Lin et al., 2009).

Material Science

  • Polymer Electrolyte Membranes : Nakabayashi et al. (2011) worked on poly(phenylene ether)s containing pendant perfluoroalkyl sulfonic acids, including the synthesis of related compounds. This research is significant for the development of membranes with high oxidative stability and proton conductivity, crucial for applications in fuel cells (Nakabayashi, Higashihara, & Ueda, 2011).

Environmental and Safety Considerations

  • Decomposition Analysis : Pola (1988) studied the gas-phase decomposition of a similar compound, 1-trifluoromethoxy-1,1,2,2-tetrafluoro-2-iodoethane. Understanding the decomposition processes of such compounds is essential for assessing their environmental impact and safety (Pola, 1988).

Advanced Chemical Reactions

  • Fluorosurfactant Synthesis : Wadekar et al. (2010) synthesized a polymerizable fluorinated surfactant, demonstrating the role of fluorinated compounds in creating advanced materials with specific properties, such as nanostructured proton-conducting membranes (Wadekar et al., 2010).

Future Directions

ICCF may be used in the synthesis of perfluorinated sulfonic acid silane (PSTE) , indicating potential applications in the field of materials science.

properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F9IO3S/c5-1(6,14)2(7,8)17-3(9,10)4(11,12)18(13,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLYISNQTJHKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)I)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880555
Record name 5-Iodoperfluoro-3-oxapentanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

CAS RN

66137-74-4
Record name 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66137-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulphonyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066137744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodoperfluoro-3-oxapentanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulphonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride
Reactant of Route 3
Reactant of Route 3
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride
Reactant of Route 4
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

Citations

For This Compound
12
Citations
B Améduri, D Anokhin, A Maryasevskaya, A Abukaev… - 2023 - preprints.org
This work presents the synthesis and self-organization of the calamitic fluorinated mesogen, 1, 1, 2, 2-tetrafluoro-2-(1, 1, 2, 2-tetrafluoro-4-iodobutoxy) ethanesulfonic acid, a potential …
Number of citations: 2 www.preprints.org
K Yoshimura, K Iwasaki - Macromolecules, 2009 - ACS Publications
Novel proton exchange membranes were prepared and investigated as polymer electrolyte membranes (PEMs) for polymer electrolyte membrane fuel cells (PEMFCs). Polymers having …
Number of citations: 109 pubs.acs.org
ML He, HL Xu, Y Dong, JH Xiao, P Liu… - … Science, Part A, 2014 - Taylor & Francis
Polyphosphazenes containing perfluoroalkyl sulfonic acids (PSA-P) were synthesized by the copper-catalyzed coupling reaction of poly[(4-bromophenoxy)(phenoxy)phosphazene] with …
Number of citations: 6 www.tandfonline.com
O Danyliv, C Iojoiu, V Barbier, V Martin… - Journal of Fluorine …, 2016 - Elsevier
Bottom-up synthesis of perfluorosulfonic acid ionomers based on the high performance backbone is rarely performed, due to the difficulty of obtaining ionic monomers of high purity. …
Number of citations: 4 www.sciencedirect.com
Y Zeng, L Gu, L Zhang, Z Cheng, X Zhu - Polymer, 2017 - Elsevier
Proton exchange membranes (PEMs) are key materials in PEM fuel cells (PEMFCs), and play a key role in battery performance. Herein, a versatile and facile synthetic approach to …
Number of citations: 9 www.sciencedirect.com
TP Le, Z Shang, L Wang, N Li, S Vajjala Kesava… - …, 2015 - ACS Publications
Interfacial barriers at electrode–semiconductor contacts can greatly limit charge collection efficiency and hamper device performance. Doping of the semiconductor near the interface …
Number of citations: 20 pubs.acs.org
T Shimura, K Miyatake, M Watanabe - Bulletin of the Chemical Society …, 2010 - journal.csj.jp
Poly(arylene ether)s containing superacid groups (FSPEs) were synthesized as proton conducting membranes for fuel cell applications. To obtain the title ionomers, a series of …
Number of citations: 11 www.journal.csj.jp
N Li, MD Guiver - Macromolecules, 2014 - ACS Publications
The search for the next generation of highly ion-conducting polymer electrolyte membranes has been a subject of intense research because of their potential applications in energy …
Number of citations: 439 pubs.acs.org
D Li, Z Zeng, D Lu, F Nie, L Wen, L Zhu - ChemElectroChem, 2019 - Wiley Online Library
Fluorosulfonimide lithium salts have been widely used as conductors in solid polymer electrolytes for solid Li‐ion batteries (LIBs). However, low conductivity and poor compatibility with …
CR Kasprzak - 2022 - vtechworks.lib.vt.edu
Multiphase systems provide an opportunity to develop both novel processing methods and create advanced materials through combining the properties of dissimilar phases in a …
Number of citations: 0 vtechworks.lib.vt.edu

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